molecular formula C16H11F4N3O3S2 B2589283 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 886955-49-3

2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2589283
CAS No.: 886955-49-3
M. Wt: 433.4
InChI Key: HYDPCRKNXOVDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(7-Fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide is a structurally complex acetamide derivative characterized by a benzothiadiazine core substituted with a fluorine atom at position 7 and a sulfanyl (-S-) group at position 2. The acetamide moiety is linked to a 4-(trifluoromethyl)phenyl group, which enhances lipophilicity and metabolic stability. This compound’s design likely targets modulation of biological pathways through interactions with enzymes or receptors, leveraging the electron-withdrawing trifluoromethyl group and the sulfanyl bridge for optimized binding.

Properties

IUPAC Name

2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4N3O3S2/c17-10-3-6-12-13(7-10)28(25,26)23-15(22-12)27-8-14(24)21-11-4-1-9(2-5-11)16(18,19)20/h1-7H,8H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDPCRKNXOVDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. The starting materials often include fluorinated benzothiadiazine derivatives and trifluoromethyl-substituted anilines. The reaction conditions usually require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential antimicrobial and antiviral properties.

    Medicine: Research has indicated its potential use as an antihypertensive and antidiabetic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of certain ion channels and receptors, leading to its pharmacological effects. The pathways involved often include signal transduction mechanisms that are crucial for its biological activity .

Comparison with Similar Compounds

Key Compounds :

  • Target Compound : Features a 1,1-dioxo-4H-benzothiadiazine ring with 7-fluoro and 3-sulfanyl substituents.
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () : Substitutes benzothiadiazine with a benzothiazole core and lacks the sulfanyl bridge. Retains the trifluoromethyl group but positions it on the benzothiazole ring.

Comparison: The benzothiadiazine core in the target compound introduces a sulfone group (1,1-dioxo), enhancing polarity compared to benzothiazole derivatives. The 7-fluoro substituent may improve metabolic stability relative to non-fluorinated analogs .

Acetamides with Sulfonamide/Sulfanyl Linkages

Key Compounds :

  • N-((2,5-Bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide () : Uses a sulfonamide (-SO₂-NR) linkage instead of sulfanyl (-S-).
  • N-(2-((N,4-Dimethylphenyl)sulfonamido)-1-(4-(trifluoromethyl)phenyl)ethyl)acetamide () : Combines sulfonamide and trifluoromethylphenyl groups.

The trifluoromethylphenyl group, common in both compounds, contributes to enhanced lipophilicity .

Pharmacologically Active Acetamides

Key Compounds :

  • 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (): Tested for anti-exudative activity (10 mg/kg) vs. diclofenac sodium (8 mg/kg).

Comparison :
The triazole-furan derivatives in demonstrate moderate anti-exudative activity, while the target compound’s benzothiadiazine core may confer distinct target selectivity. The 4-(trifluoromethyl)phenyl group could improve blood-brain barrier penetration compared to furan-containing analogs .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Benzothiadiazine 7-Fluoro, 3-sulfanyl, 4-(trifluoromethyl)phenyl Not reported N/A
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole Trifluoromethyl, phenyl Not reported
Compound 41 () Indole Bis(trifluoromethyl)phenyl, 4-chlorobenzoyl Synthesis yield: 37%
2-((4-Amino-5-(furan-2-yl)-triazol-3-yl)sulfanyl)-N-acetamide Triazole Furan-2-yl, sulfanyl Anti-exudative (10 mg/kg)
N-(2-((N,4-Dimethylphenyl)sulfonamido)-1-(4-(trifluoromethyl)phenyl)ethyl)acetamide Sulfonamide Trifluoromethylphenyl, dimethylphenyl Not reported

Key Research Findings

Trifluoromethyl Group Impact : Compounds with 4-(trifluoromethyl)phenyl groups (e.g., target compound, ) exhibit improved metabolic stability and lipophilicity, critical for oral bioavailability .

Sulfanyl vs. Sulfonamide Linkages : Sulfanyl bridges (target compound, ) may offer better conformational flexibility than sulfonamides (), influencing target binding kinetics .

Fluorine Substitution: The 7-fluoro group in the target compound likely reduces oxidative metabolism, a feature absent in non-fluorinated benzothiazole analogs () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.